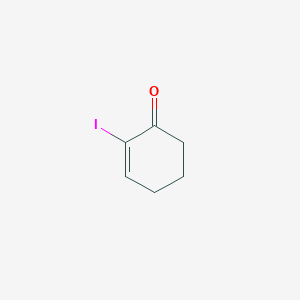

2-Iodocyclohex-2-en-1-one

Description

2-Iodocyclohex-2-en-1-one is a halogenated cyclic ketone characterized by an iodine substituent at the 2-position of a cyclohexenone scaffold. This compound is primarily utilized in organic synthesis, particularly in transition-metal-catalyzed cyclization reactions. Its synthesis follows established protocols, such as the method reported by Krafft and Cran, which involves iodination of cyclohexenone derivatives . Spectral data (e.g., NMR, IR) for this compound consistently match literature values, confirming its structural integrity . The iodine atom’s electron-withdrawing nature and bulky size make this compound a versatile intermediate in constructing carbocyclic architectures via palladium- or nickel-catalyzed pathways .

Propriétés

IUPAC Name |

2-iodocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFSJCDRYRZTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312022 | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33948-36-6 | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodocyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Byproduct Formation

Over-iodination and diiodo derivatives are common byproducts. Strategies to suppress these include:

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodocyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of this compound can yield cyclohexenone or cyclohexanol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted cyclohexenones.

Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Heck Reaction

One of the primary applications of 2-iodocyclohex-2-en-1-one is in the Heck reaction, where it serves as a coupling partner with various alkenes. For instance, when reacted with methyl acrylate under specific conditions, it produces 4-acetoxy-cyclohex-2-en-1-one as a by-product, showcasing its utility in synthesizing complex molecules . This reaction highlights the compound's role in generating valuable intermediates for further chemical transformations.

1.2. Palladium-Catalyzed Reactions

The compound is also employed in palladium-catalyzed reactions, such as the Ullmann cross-coupling reaction. This method allows for the synthesis of carbazole derivatives, which are important in medicinal chemistry due to their biological activity . The ability to form carbon-carbon bonds through such reactions underscores its significance in organic synthesis.

Biotransformation Studies

Recent studies have focused on the biotransformation of this compound using microbial strains like Pseudomonas putida. These investigations have revealed that this compound can be metabolized into various cis-dihydrodiols and hydroxy derivatives, which are promising for developing new phenolic bioproducts . The metabolic pathways explored indicate potential applications in bioremediation and the production of fine chemicals.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Iodocyclohex-2-en-1-one involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in redox reactions, where it can be either oxidized or reduced depending on the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function.

Comparaison Avec Des Composés Similaires

2-Bromocyclohex-2-en-1-one

- Structure : Differs by replacing iodine with bromine at the 2-position.

- Synthesis: Prepared via analogous bromination procedures, as noted in laboratory protocols .

- Reactivity: Bromine is a weaker leaving group compared to iodine, which may reduce its efficacy in cross-coupling reactions (e.g., Heck or Suzuki couplings).

3-Iodo-5,5-dimethyl-2-cyclohexen-1-one

5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one

- Structure : Features an allyl substituent at the 3-position and dimethyl groups at the 5-position (CAS: 3212-51-9) .

- Functionality : The conjugated alkene may participate in Diels-Alder reactions, diverging from the reactivity profile of 2-iodocyclohex-2-en-1-one.

Research Findings and Reactivity Insights

- Catalytic Cyclizations : this compound demonstrates superior reactivity in palladium-catalyzed cyclizations compared to brominated analogues due to iodine’s enhanced leaving-group ability . For example, it facilitates the assembly of complex carbocycles via intramolecular Heck reactions, as highlighted in Stanko’s work .

- Steric and Electronic Effects : Compounds like 3-iodo-5,5-dimethyl-2-cyclohexen-1-one exhibit modified reactivity due to steric bulk, which may slow reaction kinetics but improve selectivity in certain transformations .

Activité Biologique

Overview

2-Iodocyclohex-2-en-1-one (CAS No. 33948-36-6) is an organic compound characterized by a cyclohexenone structure with an iodine substituent. Its molecular formula is CHIO, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 222.025 g/mol

- Melting Point: 49-50 °C

- Boiling Point: 254.7 °C (predicted)

- Density: 1.85 g/cm³ (predicted)

- Polar Surface Area (PSA): 17.07 Ų

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anti-proliferative effects against several cancer cell lines. Notably, a biotransformation product, (4S,5S)-4,5-dihydroxy-3-iodocyclohex-2-en-1-one, has shown promising results in synthesizing analogues with enhanced anticancer properties . The mechanism involves the disruption of cellular metabolism and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to its reactivity as a halogenated compound. The iodine atom enhances electrophilicity, allowing it to participate in nucleophilic substitution reactions that can lead to the formation of bioactive metabolites .

Biochemical Pathways

The compound's role in biochemical pathways is primarily linked to its ability to undergo transformations that yield various functional groups capable of interacting with biological targets. This includes:

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: These reactions can generate derivatives that may exhibit different biological activities .

Study on Anticancer Activity

A study focused on the synthesis of carbazole derivatives from this compound revealed that certain analogues demonstrated significant anti-proliferative effects against breast cancer cell lines. The synthesis involved palladium-catalyzed reactions leading to complex molecular structures with enhanced biological activity .

Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential application in developing new antibiotics .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Halogenated cyclohexenone | Antimicrobial, anticancer |

| 2-Bromocyclohex-2-en-1-one | Halogenated cyclohexenone | Moderate antimicrobial |

| Cyclohex-2-en-1-one | Parent compound | Limited biological activity |

The presence of iodine in this compound contributes to its unique reactivity compared to brominated or chlorinated analogues, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What is the standard synthetic procedure for preparing 2-iodocyclohex-2-en-1-one, and how can its purity be verified?

- Methodological Answer : The compound is synthesized via the Krafft and Cran procedure, involving iodination of cyclohexenone derivatives under controlled conditions. Key steps include temperature regulation (e.g., maintaining 0–5°C during iodination) and purification via column chromatography. Purity is confirmed by matching spectral data (¹H NMR, ¹³C NMR, IR) with literature values . For reproducibility, ensure solvents are anhydrous and reaction times are strictly monitored.

Q. How should researchers address discrepancies in reported spectral data for this compound across studies?

- Methodological Answer : Cross-validate spectral data using multiple techniques (e.g., NMR, high-resolution mass spectrometry) and compare with independent literature sources. If contradictions persist, replicate the synthesis under identical conditions and verify solvent effects or instrumental calibration. Contradictions may arise from isotopic impurities or differing NMR referencing standards .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s reactivity in palladium-catalyzed cyclizations?

- Methodological Answer : To enhance catalytic efficiency:

- Screen ligands (e.g., bidentate phosphines) to stabilize Pd intermediates.

- Optimize solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation.

- Use kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation).

Reference precedents in palladium-catalyzed enone functionalization for analogous systems .

Q. How can computational modeling resolve conflicting mechanistic hypotheses for iodine displacement in this compound?

- Methodological Answer :

- Perform DFT calculations to compare energy barriers for SN2 vs. radical pathways.

- Validate models using isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I kinetic isotope effects).

- Correlate computational predictions with experimental substituent effects (e.g., electron-withdrawing groups accelerating displacement) .

Q. What protocols ensure reproducibility in cross-coupling reactions using this compound under air-sensitive conditions?

- Methodological Answer :

- Use Schlenk-line techniques for catalyst preparation and substrate handling.

- Monitor oxygen/moisture levels with in-line sensors.

- Pre-functionalize the enone moiety to stabilize intermediates (e.g., silyl protection).

- Document all parameters (e.g., stirring rate, degassing cycles) to align with FAIR data principles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in this compound-mediated annulation reactions?

- Methodological Answer :

- Conduct sensitivity analyses to identify critical variables (e.g., catalyst loading, substrate stoichiometry).

- Use Design of Experiments (DoE) to isolate interaction effects (e.g., temperature × solvent).

- Compare results with analogous systems (e.g., bromo- or chloro-cyclohexenones) to infer electronic vs. steric influences .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.